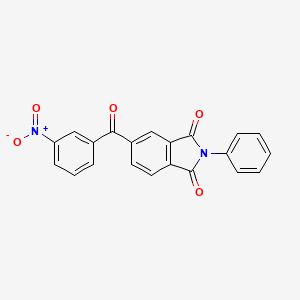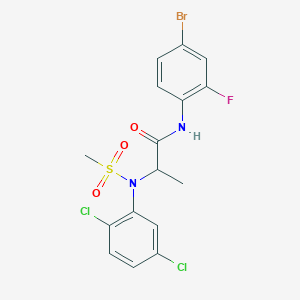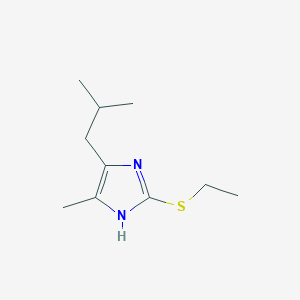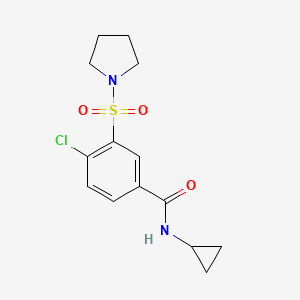
4-chloro-N,N-dimethyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N,N-dimethyl-3-(pyrrolidine-1-sulfonyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, a dimethylamino group, and a pyrrolidine-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethyl-3-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride.
Amidation: The benzoyl chloride is then reacted with N,N-dimethylamine to form 4-chloro-N,N-dimethylbenzamide.
Sulfonylation: The final step involves the introduction of the pyrrolidine-1-sulfonyl group. This can be achieved by reacting the intermediate with pyrrolidine-1-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-dimethyl-3-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloro group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the benzamide core.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-Chloro-N,N-dimethyl-3-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs.
Biological Studies: The compound can be used to study enzyme interactions and inhibition.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethyl-3-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine-1-sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N,N-dimethylbenzamide: Lacks the pyrrolidine-1-sulfonyl group.
N,N-Dimethyl-3-(pyrrolidine-1-sulfonyl)benzamide: Lacks the chloro group.
4-Chloro-N,N-dimethyl-3-(morpholine-1-sulfonyl)benzamide: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
4-Chloro-N,N-dimethyl-3-(pyrrolidine-1-sulfonyl)benzamide is unique due to the presence of both the chloro and pyrrolidine-1-sulfonyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17ClN2O3S |
|---|---|
Molecular Weight |
316.80 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C13H17ClN2O3S/c1-15(2)13(17)10-5-6-11(14)12(9-10)20(18,19)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
XRVXKGIHWRRTPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B12476069.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B12476077.png)
![5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12476078.png)
![3-Pyridinecarboxylic acid, 2-[[4-[(2-chloroacetyl)oxy]-3-ethoxyphenyl]methylene]hydrazide](/img/structure/B12476086.png)


![3-(4-methylphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12476122.png)
![N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)-N-(prop-2-en-1-yl)methanesulfonamide](/img/structure/B12476130.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12476135.png)
![2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12476137.png)
![[(2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B12476141.png)

![4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B12476147.png)
